Phenylalanine amide is a natural product found in Aspergillus with data available.
Phenylalanine amide
CAS No.: 5241-58-7
VCID: VC21543410
Molecular Formula: C9H12N2O
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
Phenylalanine amide, derived from the essential amino acid phenylalanine, is a compound of significant interest in various fields, including pharmaceuticals, nutrition, and cosmetics. This article provides an in-depth exploration of phenylalanine amide, focusing on its chemical properties, applications, and research findings. Applications of Phenylalanine AmidePhenylalanine amide is utilized in several industries due to its diverse properties and potential benefits:
3.1. Synthesis and CharacterizationStudies have focused on synthesizing and characterizing phenylalanine amides to explore their biological activities. For instance, research on the synthesis of phenylalanine amides has shown potential against resistant strains, indicating a low probability of cross-resistance . 3.2. Biological ActivitiesPhenylalanine amide exhibits various biological activities, including:
3.3. Stereochemistry and RacemizationThe stereochemistry of phenylalanine amides is crucial for their biological activities. Enzymatic racemization can convert L-phenylalanine to D-phenylalanine, affecting the formation of D-phenylalanine amide. This process is stereospecific and occurs at the thioester stage during enzymatic activation . Table 1: Applications of Phenylalanine Amide
Table 2: Biological Activities of Phenylalanine Amide
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CAS No. | 5241-58-7 | ||||||||||||||||
Product Name | Phenylalanine amide | ||||||||||||||||
Molecular Formula | C9H12N2O | ||||||||||||||||
Molecular Weight | 164.20 g/mol | ||||||||||||||||
IUPAC Name | (2S)-2-amino-3-phenylpropanamide | ||||||||||||||||
Standard InChI | InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 | ||||||||||||||||
Standard InChIKey | OBSIQMZKFXFYLV-QMMMGPOBSA-N | ||||||||||||||||
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)N)N | ||||||||||||||||
SMILES | C1=CC=C(C=C1)CC(C(=O)N)N | ||||||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)N)N | ||||||||||||||||
Synonyms | Phenylalanineamide;H-Phe-NH2;L-Phenylalaninamide;(S)-2-amino-3-phenylpropanamide;5241-58-7;L-Phenylalanineamide;(2S)-2-amino-3-phenylpropanamide;Phenh2;phenylalaninamide;Phe-NH2;L-Phe-NH2;CHEMBL350320;CHEBI:21371;DL-Phenylalanineamide;2-Amino-3-phenyl-propionamide;(S)-phenylalaninamide;AC1L9IEO;UNII-PV9T9B2S11;P1883_SIGMA;SCHEMBL244302;PV9T9B2S11;STOCK1N-74290;80314_FLUKA;CTK1H4232;MolPort-002-679-130 | ||||||||||||||||
PubChem Compound | 445694 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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